[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
Overview
Description
The compound “[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” is a unique chemical with a complex structure . It’s important to note that the exact properties and applications of this compound may vary based on its specific configuration and the context in which it is used .
Molecular Structure Analysis
The molecular structure of a compound like this would be complex due to the presence of multiple functional groups . The compound contains phenyl groups, an ethyl group, an amino group, and an acetic acid group . The presence of these different groups would likely result in a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure . For example, its solubility would be influenced by the presence of the polar acetic acid group, while its reactivity would be influenced by the presence of the amino group . Unfortunately, without specific data, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Synthesis and Properties of Related Compounds : The compound "[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid" is related to a class of organic phosphorus compounds. For instance, 1-amino-2-(4-fluorophenyl)ethylphosphonic acid is a strong inhibitor of PAL and anthocyanin synthesis and is active as a botryticide. It is also effective as a seed-dressing agent in barley against Fusarium nivale (Maier, 1990).
Characterization and Crystal Structure : Studies on ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which shares structural similarities with the compound , have been conducted. This research focused on its synthesis, characterization, and crystal structure, providing insights into the properties of such compounds (Sapnakumari et al., 2014).
Fluorinated Derivatives for Measurement of Intracellular pH : Fluorinated analogs like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate have been modified to yield pH-sensitive probes. These compounds are essential for biological studies, including measuring intracellular pH levels (Rhee, Levy, & London, 1995).
Synthesis of Related Compounds : The synthesis of related compounds, such as (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, involves multiple steps starting from oxoacetic acid monohydrate. This type of research is fundamental for developing new chemical entities with potential applications in various fields (Vaid et al., 2013).
Pharmaceutical Research Applications : Some compounds structurally similar to “this compound” are explored in pharmaceutical research. For example, Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a highly potent fibrinogen receptor antagonist, features a trisubstituted beta-amino acid residue (Hayashi et al., 1998).
Bioanalytical Method Development : In the context of developing bioanalytical methods, compounds like Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate have been used to establish quantitative measurement methodologies. Such research aids in drug development and the understanding of pharmacokinetics and metabolism (Nemani, Shard, & Sengupta, 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its specific use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological pathway it targets . Without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
As with any chemical compound, handling “[(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” would require appropriate safety precautions . The specific hazards associated with this compound would depend on its physical and chemical properties . For example, if it is a strong acid or base, it could pose a risk of chemical burns .
Future Directions
The future directions for research on this compound would likely depend on its potential applications . For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials . Alternatively, if it has potential industrial applications, future research might focus on improving its stability or reducing its cost .
properties
IUPAC Name |
2-(N-[2-[2-(3-fluorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-15-6-4-5-14(11-15)9-10-20-17(22)12-21(13-18(23)24)16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNZTVUJYSISKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158788 | |
Record name | Glycine, N-[2-[[2-(3-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1142204-84-9 | |
Record name | Glycine, N-[2-[[2-(3-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[2-(3-fluorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901158788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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